CL 232468

Description

Properties

CAS No. |

96555-65-6 |

|---|---|

Molecular Formula |

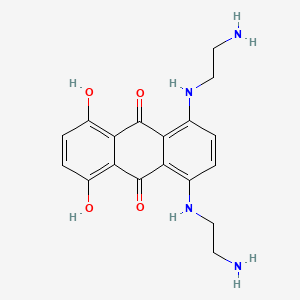

C18H20N4O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H20N4O4/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,21-24H,5-8,19-20H2 |

InChI Key |

CLVFWRBVFBUDQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN |

Appearance |

Solid powder |

Other CAS No. |

96555-65-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

70476-81-2 (di-hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Immunosuppressive Agent CL 232468

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 232468 , chemically identified as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is a potent, synthetic immunosuppressive agent belonging to the anthracenedione class of compounds. Structurally related to the anti-neoplastic and immunomodulatory drug mitoxantrone (B413), this compound exhibits significant activity in modulating cell-mediated immune responses. This document provides a comprehensive technical overview of this compound , detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing the pertinent biological pathways. The primary focus of its immunosuppressive action is the inhibition of cytolytic T lymphocyte (CTL) induction and the generation of a suppressor cell population, highlighting its potential for therapeutic applications in conditions characterized by aberrant T-cell activity.

Core Mechanism of Action

this compound exerts its immunosuppressive effects primarily by targeting the cellular immune response, with a pronounced impact on T-lymphocytes. Its mechanisms are multifaceted and align with those of other immunosuppressive anthracenediones.

-

Inhibition of T-Cell Proliferation and Function: Like its analogue mitoxantrone, this compound is understood to intercalate into DNA and inhibit topoisomerase II. This action disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as activated lymphocytes. This antiproliferative effect is a cornerstone of its immunosuppressive activity.[1]

-

Inhibition of Cytolytic T Lymphocyte (CTL) Induction: A key finding is that this compound significantly prevents the induction of CTLs from responding to alloantigens in mixed lymphocyte cultures (MLC).[2] The compound is most effective when present during the initial stages of T-cell activation, suggesting it interferes with the early signaling events required for CTL differentiation rather than the effector function of mature CTLs.

-

Induction of Suppressor Cells: Lymphocytes isolated from mice treated with this compound have been shown to inhibit the generation of CTLs from normal mouse lymphocytes. This indicates that this compound induces a population of suppressor cells capable of downregulating T-cell mediated immune responses.[2]

-

Impairment of Antigen Presentation: Anthracenediones like mitoxantrone can interfere with the function of antigen-presenting cells (APCs), which are crucial for the activation of T-cells.[1][3] This can occur through the induction of apoptosis in APCs or by diminishing their antigen-presenting capabilities.[3]

-

Modulation of Cytokine Secretion: The parent compound, mitoxantrone, has been shown to decrease the secretion of pro-inflammatory cytokines, which would further contribute to the immunosuppressive environment.[1][2]

Quantitative Data

While comprehensive dose-response data for this compound is not extensively available in publicly accessible literature, the following table summarizes the key findings from preclinical evaluations.

| Assay | Test System | Key Findings | Reference |

| Inhibition of CTL Induction | Mixed Lymphocyte Culture (MLC) | Significantly inhibited the response of lymphocytes to alloantigens and prevented CTL induction. The effect was dose- and time-dependent. | [2] |

| Induction of Suppressor Cells | In vivo mouse model and in vitro co-culture | Lymphocytes from this compound-treated mice inhibited CTL generation from normal lymphocytes. | [2] |

| Antibody Production | In vivo mouse model | Was extremely active in depressing immune responses in vivo, including antibody production. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive activity of this compound and related anthracenediones.

Mixed Lymphocyte Culture (MLC) for CTL Induction

This assay is fundamental for assessing the in vitro immunosuppressive activity of compounds on T-cell activation and differentiation.

Objective: To evaluate the effect of this compound on the proliferation and differentiation of T-lymphocytes in response to allogeneic stimulation.

Methodology:

-

Cell Preparation:

-

Isolate spleen cells from two different strains of mice (e.g., C57BL/6 and DBA/2) to serve as responder and stimulator populations, respectively.

-

Treat the stimulator cell population with Mitomycin C or irradiation to prevent their proliferation.

-

-

Culture Setup:

-

Co-culture responder and stimulator cells at a defined ratio (e.g., 1:1) in 96-well plates.

-

Add various concentrations of this compound to the cultures at the time of initiation. Include a vehicle control.

-

Culture the cells for 5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Assessment of Proliferation:

-

On day 4, pulse the cultures with ³H-thymidine.

-

After 18-24 hours, harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter to quantify lymphocyte proliferation.

-

-

Generation of Cytolytic T Lymphocytes (CTLs):

-

On day 5, harvest the effector cells from the MLC.

-

Cell-Mediated Lympholysis (CML) Assay

This assay measures the cytotoxic activity of the CTLs generated in the MLC.

Objective: To determine the lytic activity of CTLs generated in the presence or absence of this compound .

Methodology:

-

Target Cell Preparation:

-

Prepare target cells by stimulating spleen cells from the stimulator mouse strain with a T-cell mitogen (e.g., Concanavalin A) for 48 hours to generate lymphoblasts.

-

Label the target cells with ⁵¹Cr.

-

-

Cytotoxicity Assay:

-

Co-culture the effector cells (from the MLC) with the ⁵¹Cr-labeled target cells at various effector-to-target ratios.

-

Incubate for 4 hours at 37°C.

-

-

Measurement of Cytotoxicity:

-

Centrifuge the plates and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis.

-

Assay for Induction of Suppressor Cells

Objective: To determine if treatment with this compound in vivo generates a population of suppressor cells.

Methodology:

-

In Vivo Treatment:

-

Administer this compound or a vehicle control to a group of mice (e.g., C57BL/6) for a defined period.

-

-

Suppressor Cell Isolation:

-

Isolate spleen cells from the treated mice.

-

-

Co-culture and CTL Assay:

-

Set up a standard MLC as described in section 3.1 with responder and stimulator cells from untreated mice.

-

Add the spleen cells from the this compound-treated mice to these cultures.

-

After 5 days, perform a CML assay as described in section 3.2 to measure the generation of CTLs. A reduction in CTL activity in the presence of cells from treated mice indicates the induction of suppressor cells.

-

Signaling Pathways and Visualizations

The immunosuppressive activity of this compound is believed to be mediated through interference with key signaling pathways involved in T-cell activation and effector function.

T-Cell Activation Signaling Pathway

The following diagram illustrates the general T-cell activation signaling pathway and the putative points of intervention for anthracenediones like this compound .

Caption: T-Cell activation pathway and proposed inhibition by this compound .

Experimental Workflow for Assessing Immunosuppressive Activity

The following diagram outlines the experimental workflow for evaluating the immunosuppressive properties of this compound .

Caption: Workflow for in vitro and in vivo assessment of this compound .

Conclusion

this compound is a potent immunosuppressive agent of the anthracenedione class that demonstrates significant promise in the modulation of T-cell mediated immunity. Its primary mechanisms of action, including the inhibition of CTL induction and the generation of suppressor cells, make it a valuable tool for research into immune regulation and a potential candidate for therapeutic development in autoimmune diseases and transplantation. Further investigation is warranted to fully elucidate its molecular targets and signaling pathways, and to establish a comprehensive profile of its in vivo efficacy and safety. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for future research in this area.

References

An In-Depth Technical Guide to CL 232468 : Chemical Structure, Properties, and Immunosuppressive Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 232468 , chemically identified as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025), is a potent immunosuppressive agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and for assessing its immunosuppressive effects using a mixed lymphocyte reaction (MLR) assay are presented. Furthermore, its mechanism of action, involving the inhibition of cytolytic T lymphocyte (CTL) induction, is discussed, and a putative signaling pathway is visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology and drug development.

Chemical Structure and Properties

this compound is an anthraquinone (B42736) derivative. The core structure consists of a 9,10-anthracenedione moiety with hydroxyl groups at the 5 and 8 positions and substituted aminoethylamino groups at the 1 and 4 positions. The compound is typically available as a dihydrochloride salt.

Chemical Structure:

Caption: Chemical structure of this compound .

Physicochemical and Biological Properties:

| Property | Value | Reference |

| IUPAC Name | 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride | |

| Synonyms | AEAD dihydrochloride | [1] |

| Molecular Formula | C18H22N4O4 · 2HCl | |

| Molecular Weight | 447.3 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Biological Activity | Immunosuppressive agent | [1] |

Synthesis

A general method for the synthesis of 1,4-bis(substituted-amino)-5,8-dihydroxyanthraquinones involves the condensation of leuco-1,4,5,8-tetrahydroxyanthraquinone with the appropriate amine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of leuco-1,4,5,8-tetrahydroxyanthraquinone and a suitable solvent (e.g., an alcohol or an aromatic solvent) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Amine: An excess of ethylenediamine (B42938) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the free base of 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione.

-

Salt Formation: The purified free base is dissolved in an appropriate solvent, and a stoichiometric amount of hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether) is added to precipitate the dihydrochloride salt, this compound .

-

Final Product: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Biological Activity and Mechanism of Action

this compound exhibits potent immunosuppressive activity, primarily by inhibiting cell-mediated immune responses.[1] Studies have shown that it significantly inhibits the proliferation of T-lymphocytes in response to alloantigens and prevents the induction of cytolytic T lymphocytes (CTLs).[1]

Mechanism of Action:

The primary mechanism of immunosuppression by this compound appears to be the induction of a suppressor cell population.[1] Lymphocytes from mice treated with the compound were found to inhibit the generation of CTLs from normal mouse lymphocytes, suggesting an active suppression mechanism rather than direct cytotoxicity to effector cells.[1] The compound is most effective when present during the initial stages of lymphocyte activation, indicating that it interferes with the induction phase of the immune response.[1]

Signaling Pathway Visualization:

Caption: Putative mechanism of this compound immunosuppression.

Experimental Evaluation of Immunosuppressive Activity

The immunosuppressive properties of this compound can be quantitatively assessed using a one-way mixed lymphocyte reaction (MLR) assay. This in vitro assay measures the proliferative response of T-cells from one donor (responder) to the antigens presented by irradiated or mitomycin C-treated cells from a different donor (stimulator).

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

-

Treat the stimulator cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiation to inhibit their proliferation. Wash the cells extensively to remove any residual mitomycin C.

-

-

Assay Setup:

-

In a 96-well round-bottom plate, add a fixed number of responder cells (e.g., 1 x 10^5 cells/well) to each well.

-

Add the treated stimulator cells to the wells at a specific responder-to-stimulator ratio (e.g., 1:1).

-

Prepare a serial dilution of this compound in culture medium and add it to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO).

-

Include a positive control (responder and stimulator cells without the compound) and a negative control (responder cells only).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 to 6 days.

-

-

Measurement of Proliferation:

-

Eighteen hours before harvesting, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU to each well.

-

Harvest the cells onto filter mats and measure the incorporation of the proliferation marker using a scintillation counter or an appropriate ELISA reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of T-cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.

-

Caption: Workflow for a one-way mixed lymphocyte reaction assay.

Conclusion

this compound is a promising immunosuppressive agent with a distinct mechanism of action involving the induction of suppressor cells. Its anthraquinone scaffold provides a basis for further structure-activity relationship studies to develop more potent and selective immunosuppressants. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and related compounds.

References

8-Chloro-Adenosine: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that has garnered significant interest as a potential anti-cancer therapeutic. It functions as a prodrug, readily entering cells where it is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active form exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inhibiting RNA synthesis and depleting cellular ATP levels. This leads to the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy, ultimately resulting in cancer cell death. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to 8-chloro-adenosine, serving as a valuable resource for professionals in the field of drug discovery and development.

Discovery and Historical Context

The discovery of 8-chloro-adenosine's therapeutic potential is intrinsically linked to the pioneering work on its parent compound, 8-chloro-cAMP. Initial research, notably by Dr. Cho-Chung at the National Institutes of Health (NIH), focused on halogenated cAMP derivatives as potential competitive inhibitors of cAMP to modulate cancer cell growth.[1] Among various halogenated analogs, 8-chloro-cAMP demonstrated significant anti-cancer activity across a broad spectrum of cancer cell lines in vitro.[1]

Subsequent investigations revealed that 8-chloro-cAMP serves as a prodrug, undergoing extracellular conversion to 8-chloro-adenosine.[2][3] This pivotal discovery shifted the research focus towards 8-chloro-adenosine as the key bioactive molecule. It was established that the antiproliferative effects previously attributed to 8-chloro-cAMP were, in fact, mediated by its metabolite, 8-chloro-adenosine.[2][3] This understanding paved the way for the development of 8-chloro-adenosine as a standalone therapeutic agent, with The University of Texas MD Anderson Cancer Center being a key institution in its clinical development.

Chemical Synthesis

While a definitive, publicly available, step-by-step protocol for the industrial synthesis of 8-chloro-adenosine is not readily found in the literature, the synthesis of 8-halogenated adenosine analogs generally follows established principles of medicinal chemistry. A plausible synthetic route involves the direct and regioselective chlorination of the C8 position of the purine (B94841) ring of adenosine.

This process typically requires the use of protecting groups for the hydroxyl moieties on the ribose sugar to prevent unwanted side reactions. A general workflow for such a synthesis is outlined below:

Key steps in this proposed synthesis include:

-

Protection: The 2', 3', and 5'-hydroxyl groups of the ribose moiety of adenosine are protected to prevent their reaction during the chlorination step. This can be achieved using various protecting groups common in nucleoside chemistry.

-

Chlorination: The protected adenosine is then subjected to a regioselective chlorination reaction that specifically targets the C8 position of the purine ring.

-

Deprotection: Following successful chlorination, the protecting groups on the ribose are removed to yield 8-chloro-adenosine.

-

Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity.

Mechanism of Action

8-chloro-adenosine exerts its anticancer effects through a well-defined, multi-pronged mechanism of action. As a prodrug, it is readily taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, 8-Cl-ATP.[4]

The primary cytotoxic mechanisms of 8-Cl-ATP are:

-

Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[4] This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[4][5]

-

Depletion of Cellular ATP: The enzymatic conversion of 8-chloro-adenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[4]

-

Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMPK, a crucial sensor of cellular energy status.[4]

-

Induction of Autophagy: Activated AMPK can then trigger autophagy, a cellular process involving the degradation of cellular components to provide energy and nutrients, which can contribute to cell death in cancer cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo activity of 8-chloro-adenosine.

Table 1: In Vitro Efficacy of 8-Chloro-Adenosine

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |

| HCT116-E6 (p53-depleted) | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |

| 80S14 (p21WAF1/Cip1-null) | Colorectal Cancer | Not specified, but significant inhibition at 0.1 µM | 72 hours | [6] |

| Molm-13 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |

| Molm-14 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |

| KG1a | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |

| MV-4-11 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2 µM - 1.4 µM | 72 hours | [7] |

| FLT3-ITD-positive primary AML blasts | Acute Myeloid Leukemia | 800 nM | Not specified | [7] |

| CAKI-1 | Renal Cell Carcinoma | 2 µM | Not specified | [8] |

| RXF-393 | Renal Cell Carcinoma | 36 µM | Not specified | [8] |

Table 2: In Vivo Efficacy of 8-Chloro-Adenosine

| Cancer Model | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |

| HCT116 Xenograft | Athymic mice | Not specified (nontoxic doses) | i.p. twice weekly for 4 weeks | 50% suppression of tumor growth | [6] |

| Molm-14 (FLT3-ITD-positive) Xenograft | Mice | 50 mg/kg/day | Continuous infusion via osmotic pump for 16 days | >70% reduction in tumor mass | [7] |

| MCF-7 Xenograft | Mice | 100 mg/kg | IP three times a week for 3 weeks | Inhibition of tumor growth | [3] |

| BT-474 Xenograft | Mice | 100 mg/kg | IP three times a week for 3 weeks | Inhibition of tumor growth | [3] |

Table 3: Clinical Trial Information for 8-Chloro-Adenosine

| Clinical Trial ID | Phase | Indication | Status | Additional Information | Reference |

| NCT02509546 | Phase I | Relapsed or Refractory Acute Myeloid Leukemia | Completed | Evaluated safety, pharmacokinetics, and pharmacodynamics. Recommended Phase 2 dose determined to be 400 mg/m². | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-chloro-adenosine.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to, colorectal cancer lines (e.g., HCT116), breast cancer lines (e.g., MCF-7, BT-474), and leukemia cell lines (e.g., Molm-14).

-

Culture Conditions: Cells are typically maintained in appropriate culture medium such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with 8-Chloro-Adenosine: A stock solution of 8-chloro-adenosine is prepared in a suitable solvent like DMSO. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). Control cells should be treated with an equivalent concentration of the vehicle (DMSO).

RNA Synthesis Inhibition Assay

-

Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [³H]uridine.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 8-chloro-adenosine for a specified duration (e.g., up to 12 hours).

-

One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.

-

After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.

-

Wash the filters with ice-cold 8% trichloroacetic acid, followed by water and 100% ethanol (B145695) to remove unincorporated uridine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[4]

-

Western Blot Analysis for AMPK Activation

-

Principle: This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.

-

Procedure:

-

Treat cells with 8-chloro-adenosine (e.g., 10 µM) for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Conclusion

8-Chloro-adenosine has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from many conventional chemotherapeutics. Its journey from a metabolite of 8-chloro-cAMP to a standalone drug candidate highlights the importance of understanding the metabolic fate of investigational compounds. With a solid preclinical foundation and early clinical data, 8-chloro-adenosine continues to be an area of active research. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the key aspects of its discovery, synthesis, and biological activity, to facilitate further investigation and development of this potent therapeutic agent.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective enzymatic undecylenoylation of 8-chloroadenosine and its analogs with biomass-based 2-methyltetrahydrofuran as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 8-Chloro-Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog demonstrating significant promise as an anti-cancer agent. Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily targets cellular metabolism and macromolecular synthesis, leading to cell cycle arrest, apoptosis, and autophagy in malignant cells. This technical guide provides a comprehensive overview of the core mechanisms of 8-Cl-Ado, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

8-Chloro-adenosine is a synthetic adenosine (B11128) analog that functions as a pro-drug.[1] It is readily transported into cells and subsequently phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active form is the primary driver of the cytotoxic effects observed in various cancer models. This document will elucidate the key molecular events triggered by 8-Cl-Ado, providing a foundational understanding for researchers and professionals in drug development.

Core Mechanisms of Action

The anti-neoplastic activity of 8-chloro-adenosine is not attributed to a single mode of action but rather a cascade of interconnected cellular events. The primary mechanisms are detailed below.

Metabolic Conversion and ATP Depletion

Upon cellular uptake, 8-Cl-Ado is metabolized by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is further phosphorylated to 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and ultimately to the active triphosphate form, 8-Cl-ATP.[2][3] This conversion process consumes endogenous ATP, leading to a significant depletion of the intracellular ATP pool.[1][4] The accumulation of 8-Cl-ATP, an ATP analog, further disrupts cellular energy homeostasis.[5]

Inhibition of RNA Synthesis

8-Cl-ATP acts as a competitive inhibitor of ATP for incorporation into newly synthesized RNA chains by RNA polymerases.[1] This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[1][6][7] Studies have shown that 8-Cl-Ado preferentially inhibits RNA polymerase II, leading to a rapid decline in mRNA synthesis.[6][7] In some cancer types, such as mantle cell lymphoma, 8-Cl-Ado has also been shown to inhibit DNA synthesis, although this is a less universal mechanism.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

The depletion of cellular ATP and the resulting increase in the AMP:ATP ratio are potent activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[1][5][8] Activated AMPK initiates a signaling cascade to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.[9]

Downstream Cellular Consequences

The primary mechanisms of 8-Cl-Ado trigger several downstream signaling pathways and cellular responses that contribute to its anti-cancer effects.

Induction of Apoptosis

8-Cl-Ado is a potent inducer of apoptosis in a variety of cancer cell lines.[8][10] The apoptotic cascade is initiated through multiple avenues, including endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[10] Furthermore, the inhibition of RNA synthesis leads to the depletion of short-lived anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.

Cell Cycle Arrest

Treatment with 8-Cl-Ado leads to cell cycle arrest at different phases, depending on the cancer cell type. G1 and G2/M phase arrests have been reported.[8][11] In some instances, 8-Cl-Ado can induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[11]

Autophagy

The activation of AMPK by 8-Cl-Ado can trigger autophagy, a cellular process involving the degradation of cellular components to provide energy and nutrients during times of stress.[1][8] While autophagy can sometimes be a survival mechanism for cancer cells, in the context of 8-Cl-Ado treatment, it can also contribute to a form of programmed cell death.[8]

Signaling Pathways

The cellular effects of 8-chloro-adenosine are mediated through the modulation of key signaling pathways.

AMPK/mTOR Pathway

A central signaling axis affected by 8-Cl-Ado is the AMPK/mTOR pathway. Activated AMPK directly phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key promoter of cell growth and proliferation.[12][13] Inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell growth.

p38 MAPK Pathway

Studies have shown that 8-Cl-cAMP, for which 8-Cl-Ado can be a prodrug, induces apoptosis through the p38 mitogen-activated protein kinase (MAPK) pathway.[14]

Quantitative Data

The following tables summarize key quantitative data on the effects of 8-chloro-adenosine from various studies.

Table 1: In Vitro Efficacy (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.52 | [8] |

| SK-BR-3 | Breast Cancer | 1.4 | [8] |

| CAKI-1 | Renal Cell Carcinoma | 2 | [5] |

| RXF-393 | Renal Cell Carcinoma | 36 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | |

| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | |

| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | |

| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | |

| FLT3-ITD+ Blasts | Acute Myeloid Leukemia | 0.8 |

Table 2: Effects on Cellular Processes

| Cellular Process | Cell Line(s) | 8-Cl-Ado Conc. (µM) | Effect | Reference |

| ATP Depletion | Mantle Cell Lymphoma | 10 | 30-60% reduction | [1] |

| RNA Synthesis Inhibition | Mantle Cell Lymphoma | 10 | 50-90% inhibition | [1] |

| RNA Synthesis Inhibition | Multiple Myeloma | 10 | ~50% decrease in mRNA synthesis | [6][7] |

| DNA Synthesis Inhibition | Mantle Cell Lymphoma | 10 | 50-80% decrease | [1] |

| Clonogenic Survival | MCF-7 (Breast Cancer) | 10 | >90% inhibition | [11] |

Table 3: Intracellular Metabolite Concentrations

| Metabolite | Cell Line(s) | 8-Cl-Ado Conc. (µM) | Incubation Time | Intracellular Conc. (µM) | Reference |

| 8-Cl-ATP | Multiple Myeloma | 10 | 12 hours | >400 | [9] |

| 8-Cl-ATP | Mantle Cell Lymphoma | 10 | 6-12 hours | >1000 | [10] |

| 8-Cl-ATP | Acute Myeloid Leukemia | 10 | 12 hours | >600 | [10] |

| 8-Cl-ATP | Mouse Mononuclear Cells | 50-100 mg/kg (in vivo) | 1 hour | 350 - 1200 | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells at a density of 3 x 10³ cells per well in 96-well plates.

-

Treatment: After 24 hours, add various concentrations of 8-Cl-Ado to the wells and incubate for the desired time points (e.g., 96 hours).

-

CCK-8 Addition: Add 10 µl of CCK-8 solution to each well and incubate for 30 minutes.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

RNA Synthesis Inhibition Assay

-

Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

-

Treatment: Treat cells with the desired concentrations of 8-Cl-Ado for a specific duration (e.g., up to 12 hours).

-

Radiolabeling: One hour before the end of the treatment, add 2 µCi/mL of [³H]uridine to each well.

-

Harvesting: Harvest cells onto glass fiber filters.

-

Washing: Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol (B145695).

-

Measurement: Measure the radioactivity on the filters using a scintillation counter.[14]

Western Blot Analysis for AMPK Activation

-

Cell Treatment: Treat cells with 8-Cl-Ado (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).

-

Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an ECL chemiluminescent detection system.[5][14]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with 8-Cl-Ado for the desired time.

-

Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C.

-

Staining: Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.[5][8]

Apoptosis Assay by Annexin V Staining

-

Cell Treatment: Induce apoptosis by treating cells with 8-Cl-Ado.

-

Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 20 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.[2][16]

Clonogenic Survival Assay

-

Cell Treatment: Treat a monolayer of adherent cells with 8-Cl-Ado.

-

Cell Plating: Prepare a single-cell suspension and plate a known number of cells in petri dishes.

-

Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

Conclusion

8-Chloro-adenosine exerts its potent anti-cancer effects through a coordinated attack on fundamental cellular processes. Its ability to disrupt cellular energy metabolism via ATP depletion and inhibit RNA synthesis triggers a cascade of events, including the activation of the AMPK signaling pathway and the induction of apoptosis, cell cycle arrest, and autophagy. The comprehensive data and methodologies presented in this guide offer a valuable resource for the ongoing research and development of 8-Cl-Ado as a novel therapeutic agent. A thorough understanding of its mechanism of action is crucial for optimizing its clinical application and identifying potential combination therapies to enhance its efficacy.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cottrellrna.com [cottrellrna.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Effect of 8-Chloro-Adenosine on RNA Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog with significant preclinical and clinical activity against a range of hematological malignancies and solid tumors. Its primary mechanism of action involves the profound inhibition of RNA synthesis, a process fundamental to cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms by which 8-Cl-Ado disrupts cellular transcription, presents key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. Understanding these core mechanisms is crucial for the continued development and optimization of 8-Cl-Ado as a therapeutic agent.

Core Mechanism of Action: From Prodrug to Potent Inhibitor

8-Cl-Ado is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1] The canonical activation pathway is initiated by adenosine (B11128) kinase, which phosphorylates 8-Cl-Ado into its monophosphate form.[2][3] Subsequent phosphorylation steps lead to the formation of the principal active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][4] This triphosphate analog is central to the two major mechanisms of cell death induced by 8-Cl-Ado: the inhibition of transcription and the depletion of intracellular ATP.[5]

The primary RNA-directed actions of 8-Cl-ATP are:

-

Inhibition of RNA Polymerase II (Pol II): 8-Cl-ATP acts as a fraudulent nucleotide, being incorporated into nascent mRNA transcripts by RNA Polymerase II.[1][5]

-

Transcriptional Chain Termination: Once incorporated, 8-Cl-ATP prevents further elongation of the RNA chain, leading to the premature termination of transcription.[6][7][8] This has been demonstrated through the analysis of rRNA synthesis, where 8-Cl-Ado treatment caused a more significant loss of the 3' splice product (28S) compared to the 5' splice product (18S).[6][9]

-

Inhibition of Polyadenylation: The analog can also be incorporated into the poly(A) tail of mRNA transcripts, which is critical for their stability and functionality.[1][5]

This selective disruption of RNA synthesis, particularly of transcripts with short half-lives, leads to the depletion of key survival proteins, such as Mcl-1 and Cyclin D1, ultimately triggering apoptosis and cell cycle arrest.[5][10]

Metabolic Activation and Downstream Signaling

The journey of 8-Cl-Ado from a prodrug to a transcriptional inhibitor involves a critical metabolic pathway and triggers several downstream signaling cascades.

Metabolic Activation Pathway

The conversion of 8-Cl-Ado to its active triphosphate form is a sequential phosphorylation process. Cells with high levels of adenosine kinase are particularly sensitive to the drug.[3] A newly identified metabolic route also involves the conversion of 8-Cl-Ado to succinylated analogs, linking its metabolism directly to the citric acid cycle via the consumption of fumarate.[1]

Caption: Metabolic activation of 8-Cl-Ado to 8-Cl-ATP.

Mechanism of RNA Synthesis Inhibition

8-Cl-ATP directly interferes with the transcriptional machinery. As an ATP analog, it is recognized by RNA Polymerase II and incorporated into the growing mRNA strand. This event stalls the polymerase, leading to the release of a truncated, non-functional transcript.

Caption: Incorporation of 8-Cl-ATP leads to chain termination.

Downstream Apoptotic Signaling

The inhibition of Pol II-mediated transcription disproportionately affects proteins with high turnover rates. The reduction of anti-apoptotic proteins like Mcl-1 and cell cycle regulators like Cyclin D1 are key events that push the cell towards apoptosis and cell cycle arrest. Furthermore, in some contexts, 8-Cl-Ado can downregulate the RNA-editing enzyme ADAR1, leading to the activation of the p53/p21 signaling pathway.[11]

References

- 1. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloro-Adenosine and Cellular ATP Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that functions as a pro-drug with significant potential in oncology. After cellular uptake, it is metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which is the primary driver of its cytotoxic effects.[1][2] The therapeutic efficacy of 8-Cl-Ado is rooted in a dual mechanism of action: the profound depletion of the intracellular adenosine triphosphate (ATP) pool and the direct inhibition of RNA synthesis.[1] This disruption of cellular energy homeostasis and macromolecular synthesis triggers downstream signaling cascades, leading to cell death in various cancer models.[3] This technical guide provides an in-depth overview of the mechanisms, key quantitative data, experimental protocols, and signaling pathways associated with 8-Cl-Ado-induced cellular ATP depletion.

Core Mechanism: Metabolic Activation and Energy Disruption

The cytotoxic activity of 8-Cl-Ado is contingent upon its intracellular phosphorylation. This process not only generates the active metabolite but also directly consumes the cell's primary energy currency, ATP.

-

Cellular Uptake and Phosphorylation: 8-Cl-Ado is readily transported into cells. Inside the cell, the enzyme adenosine kinase initiates its metabolic activation by converting it to 8-chloro-adenosine monophosphate (8-Cl-AMP). Subsequent phosphorylations by other cellular kinases yield 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and ultimately the active triphosphate form, 8-Cl-ATP.[4] The accumulation of 8-Cl-ATP is a hallmark of 8-Cl-Ado treatment and is directly linked to its anti-tumor effects.[4][5]

-

Depletion of Cellular ATP: The enzymatic conversion of 8-Cl-Ado to 8-Cl-ATP is an energy-dependent process that utilizes endogenous ATP as a phosphate (B84403) donor. This extensive phosphorylation leads to a significant and rapid reduction of the intracellular ATP pool.[1][3][6]

-

Activation of AMP-Activated Protein Kinase (AMPK): The depletion of ATP and the corresponding increase in the AMP:ATP ratio are critical cellular stress signals. This shift activates AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy homeostasis.[3][7] Activation occurs through the phosphorylation of AMPK at its threonine 172 residue (Thr172).[3]

-

Downstream Signaling Consequences: Once activated, AMPK initiates a cascade of events to conserve energy and promote catabolism, including:

-

mTOR Pathway Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[3][8] This contributes to the anti-proliferative effects of 8-Cl-Ado.

-

Induction of Autophagy: AMPK activation is a potent trigger for autophagy, a catabolic process where cells degrade and recycle damaged organelles and proteins to generate energy and survive stress.[1][3][9] In the context of cancer therapy, sustained autophagy can lead to autophagic cell death.[3][6]

-

Induction of Apoptosis: In addition to autophagy, 8-Cl-Ado treatment can lead to apoptosis (programmed cell death), often characterized by the cleavage of PARP and loss of mitochondrial membrane potential.[10][11][12]

-

-

Inhibition of RNA Synthesis: The structural similarity of 8-Cl-ATP to ATP allows it to be mistakenly incorporated into newly synthesized RNA chains by RNA polymerases. This incorporation acts as a chain terminator, leading to a global inhibition of transcription.[1][13][5] This RNA-directed effect contributes significantly to the compound's cytotoxicity, particularly by reducing the expression of short-lived anti-apoptotic proteins like Mcl-1.[13]

Data Presentation: Quantitative Effects of 8-Chloro-Adenosine

The following tables summarize the quantitative data from various preclinical studies, illustrating the effects of 8-Cl-Ado across different cancer cell lines.

Table 1: ATP Depletion and 8-Cl-ATP Accumulation

| Cell Line/Model | 8-Cl-Ado Conc. | Treatment Time | ATP Reduction | Intracellular 8-Cl-ATP Conc. | Source(s) |

| Mantle Cell Lymphoma (MCL) | 10 µM | 24 hours | 30% to 60% | >1 mM (JeKo & Mino lines) | [12] |

| Breast Cancer (T47D, SK-BR-3) | 10 µM | 12 hours | Rapid depletion | Not specified | [6] |

| Acute Myeloid Leukemia (AML) | 10 µM | 12 hours | >20% | >600 µM | [14] |

| Multiple Myeloma (MM) | 10 µM | 12 hours | Parallel to 8-Cl-ATP rise | >400 µM | [5] |

| AML (KG-1a, MV4-11) | Not specified | Not specified | ~20% | Not specified | [15] |

Table 2: Cytotoxicity and Pathway Activation

| Cell Line Type | 8-Cl-Ado Conc. | Treatment Time | Effect | Observation | Source(s) |

| Breast Cancer (MCF-7) | 10 µM | 3 days | Cytotoxicity | 90% loss of clonogenic survival | [3][16] |

| Breast Cancer (MCF-7, BT-474) | 10 µM | 7-12 hours | AMPK Activation | Time-dependent ↑ in p-AMPK (Thr172) | [3][6][17] |

| Renal Cell Carcinoma (ccRCC) | 2 µM - 36 µM | Not specified | Cytotoxicity (IC50) | IC50 values varied by cell line sensitivity | [8][18] |

| Acute Myeloid Leukemia (AML) | 0.2 µM - 1.4 µM | 72 hours | Cytotoxicity (IC50) | Growth inhibition in multiple AML lines | [14][15] |

| Chronic Lymphocytic Leukemia (CLL) | 3 µM, 10 µM | 8-16 hours | AMPK Activation | Dose-dependent ↑ in p-AMPK (Thr172) | [7] |

Visualizations: Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. ashpublications.org [ashpublications.org]

- 16. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N4-hydroxycytidine (NHC) as a Ribonucleoside Analog

Misidentification of CL 232468 as a Ribonucleoside Analog

Initial research indicates a misclassification in the topic query. Scientific literature identifies this compound not as a ribonucleoside analog, but as an immunosuppressive agent . Specifically, it is known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD).[1][2] Its documented effects relate to the suppression of cell-mediated immune responses, such as inhibiting the generation of cytolytic T lymphocytes.[2]

Given this discrepancy, this technical guide will focus on a well-documented and clinically relevant ribonucleoside analog with broad-spectrum antiviral activity: N4-hydroxycytidine (NHC) , also known as EIDD-1931.[3][4][5] NHC is the active metabolite of the oral prodrug Molnupiravir and serves as an excellent subject for an in-depth technical guide for researchers, scientists, and drug development professionals.[3][6][7]

Audience: Researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

N4-hydroxycytidine (NHC) is a potent ribonucleoside analog that exhibits broad-spectrum antiviral activity against numerous RNA viruses, including influenza viruses, respiratory syncytial virus (RSV), and coronaviruses such as SARS-CoV-2.[3][4][5] Unlike chain terminators, NHC functions as a mutagenic agent.

The mechanism of action begins with the cellular uptake of NHC, where it is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6] Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP and incorporates it into nascent viral RNA in place of cytidine (B196190) triphosphate (CTP).[3][6] The incorporated NHC can then act as a template for the synthesis of complementary RNA strands. Due to tautomerization, NHC can be read as either cytidine or uridine, leading to an accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3] This increase in mutation frequency beyond a tolerable threshold results in "error catastrophe," where the viral population is no longer viable due to the accumulation of deleterious mutations.[6]

Signaling and Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug Molnupiravir to the active NHC-TP and its subsequent incorporation into viral RNA, leading to viral mutagenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of alloreactive immunosuppression by 1,4-bis [( 2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (CL 232,468) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Technical Guide: Pharmacokinetics and Pharmacodynamics of CL 232468

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on CL 232468 is based on limited publicly available data. A comprehensive pharmacokinetic profile as per modern standards is not available in the public domain. The primary source of information is a study published in 1984.

Introduction

this compound , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (B599025) (AEAD), is an anthracenedione derivative with potent immunosuppressive properties. Research conducted in the mid-1980s identified its significant effects on cell-mediated immune responses, positioning it as a compound of interest for its immunomodulatory potential. This document provides a detailed overview of the known pharmacodynamics of this compound and highlights the current lack of publicly available pharmacokinetic data.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its ability to suppress alloreactive immune responses, primarily by inhibiting the generation of cytotoxic T lymphocytes (CTLs).

Mechanism of Action

this compound exerts its immunosuppressive effects by interfering with the induction phase of the T-cell mediated immune response. Key findings indicate that the compound does not affect already generated CTLs but rather prevents their formation.[1] Furthermore, in vivo studies in mice suggest that this compound may induce a population of suppressor cells in the spleen, which in turn inhibit the generation of CTLs from normal lymphocytes.[1] This suggests a multi-faceted mechanism of action targeting the initial stages of T-cell activation and differentiation.

In Vitro and In Vivo Effects

The immunosuppressive activity of this compound has been demonstrated in both in vitro and in vivo settings.

Table 1: Summary of Pharmacodynamic Effects of this compound

| Effect | Model System | Key Findings | Reference |

| Inhibition of Alloantigen Response | Mixed Lymphocyte Cultures (MLC) | Significantly inhibited the response of lymphocytes to alloantigens. | [1] |

| Prevention of CTL Induction | Mixed Lymphocyte Cultures (MLC) | Prevented the induction of cytolytic T lymphocytes. | [1] |

| Time-Dependent Inhibition | 5-day Mixed Lymphocyte Culture | Required presence during the first 3 days to exert a significant effect. | [1] |

| No Effect on Effector Phase | Pre-generated Cytolytic T Lymphocytes | Had no effect on already generated CTLs. | [1] |

| In Vivo Immunosuppression | Mice | Lymphocytes from treated mice were unable to respond to alloantigens in vitro. | [1] |

| Induction of Suppressor Cells | Mice | Lymphocytes from treated mice inhibited CTL generation from normal mouse lymphocytes. | [1] |

| Dose-Dependent Effect | In Vivo (Mice) | The immunosuppressive effect was observed to be dose-dependent. | [1] |

Pharmacokinetics

A thorough review of publicly available scientific literature and databases did not yield any quantitative pharmacokinetic data for this compound . Parameters such as absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution have not been publicly reported.

Experimental Protocols

The primary experimental model used to characterize the pharmacodynamics of this compound was the Mixed Lymphocyte Culture (MLC). The following is a generalized protocol for such an assay designed to test the effects of an immunosuppressive agent.

Mixed Lymphocyte Culture (MLC) for Immunosuppressive Activity

Objective: To assess the effect of a test compound on the proliferation and generation of cytotoxic T lymphocytes in response to allogeneic stimulation.

Materials:

-

Responder lymphocytes (from one donor, e.g., C57BL/6 mice)

-

Stimulator lymphocytes (from a different, allogeneic donor, e.g., DBA/2 mice), treated with a proliferation inhibitor like mitomycin C or irradiation.

-

this compound (or other test compounds) at various concentrations.

-

Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, antibiotics, and 2-mercaptoethanol).

-

96-well cell culture plates.

-

Cell proliferation assay reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1).

-

Target cells for CTL assay (e.g., P815 mastocytoma cells of DBA/2 origin).

-

Chromium-51 (51Cr) for labeling target cells.

Procedure:

-

Preparation of Cells: Isolate spleen cells from both responder and stimulator mouse strains. Treat the stimulator cells to prevent their proliferation.

-

Cell Culture Setup: Co-culture responder and stimulator cells in 96-well plates at a defined ratio.

-

Compound Addition: Add this compound at a range of concentrations to the appropriate wells at the initiation of the culture (Day 0). Include vehicle controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

-

Proliferation Assay: On day 4, pulse the cultures with a proliferation marker (e.g., [3H]-thymidine) for 18-24 hours. On day 5, harvest the cells and measure the incorporation of the marker to assess lymphocyte proliferation.

-

CTL Generation Assay: On day 5, harvest the effector cells from parallel cultures.

-

Cytotoxicity Assay: Co-culture the harvested effector cells with 51Cr-labeled target cells for 4 hours.

-

Data Analysis: Measure the amount of 51Cr released from the target cells, which is proportional to the cytotoxic activity of the generated CTLs. Calculate the percentage of specific lysis.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of immunosuppression by this compound .

Experimental Workflow

Caption: Workflow for assessing immunosuppressive activity using MLC.

References

The Core of Early Research on 8-Chloro-Adenosine: A Technical Guide

Introduction: 8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) that has been a subject of significant interest in oncology research for several decades. It functions as a pro-drug, readily entering cells where it is metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP). Early investigations into this compound revealed a unique multi-faceted mechanism of action, distinct from many other nucleoside analogs, primarily targeting RNA synthesis and cellular energy metabolism. This technical guide provides an in-depth overview of the foundational and early preclinical research on 8-Cl-Ado, focusing on its core mechanisms, metabolic fate, and initial therapeutic potential. While the seminal publication detailing the initial chemical synthesis of 8-chloro-adenosine could not be definitively identified in the present search, this guide consolidates the early biological and mechanistic studies that established its profile as a promising anti-neoplastic agent.

Core Mechanism of Action

Early research established that 8-Cl-Ado exerts its cytotoxic effects through two primary, interconnected mechanisms: inhibition of RNA synthesis and depletion of cellular energy stores.

Inhibition of RNA Synthesis

Unlike deoxyribonucleoside analogs that primarily disrupt DNA replication, 8-Cl-Ado is a ribonucleoside analog that predominantly affects RNA synthesis. Following its conversion to 8-Cl-ATP, it acts as a competitive inhibitor of endogenous ATP for incorporation into nascent RNA chains by RNA polymerases. This incorporation leads to the termination of RNA transcription. Studies in multiple myeloma and AML cell lines demonstrated a significant, dose-dependent decrease in the incorporation of radiolabeled uridine (B1682114) into newly synthesized RNA, confirming this mechanism. Notably, early studies indicated that 8-Cl-Ado does not significantly inhibit DNA synthesis at concentrations that effectively block RNA production.

Depletion of Intracellular ATP

A hallmark of 8-Cl-Ado's activity is its ability to deplete the endogenous pool of adenosine triphosphate (ATP). The intracellular phosphorylation of 8-Cl-Ado to 8-Cl-ATP is an energy-dependent process that consumes cellular ATP. Furthermore, the accumulation of its triphosphate metabolite, 8-Cl-ATP, can interfere with ATP synthase, the key enzyme responsible for ATP production. This leads to a significant reduction in intracellular ATP levels, which is highly associated with the induction of apoptosis. In various cancer cell lines, treatment with 10 µM 8-Cl-Ado resulted in a 30% to 60% reduction in ATP levels.

Metabolic Pathways of 8-Chloro-Adenosine

The biological activity of 8-Cl-Ado is entirely dependent on its intracellular metabolism. The key metabolic transformations are phosphorylation to its active form and catabolism to inactive metabolites.

Anabolic Pathway: Phosphorylation

Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP). This is the rate-limiting step in its activation. Subsequently, 8-Cl-AMP is further phosphorylated by cellular kinases to 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and finally to the active cytotoxic metabolite, 8-Cl-ATP. The accumulation of 8-Cl-ATP within the cell is directly correlated with the cytotoxic effects of the drug.

Catabolic and Alternative Pathways

The primary catabolic pathway for 8-Cl-Ado involves deamination by adenosine deaminase to the inactive metabolite 8-chloro-inosine. Additionally, a significant metabolic pathway identified in later "early" research is the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP), linking the drug's metabolism to the citric acid cycle via the consumption of fumarate.

An In-depth Technical Guide to CL 232468 : Supplier, Purity, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunosuppressive agent CL 232468 , also known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride. This document consolidates available information on its supplier, purity, and key experimental findings to support its application in research and development.

Supplier and Purity Information

this compound is commercially available from various chemical suppliers catering to the research community. One prominent supplier is MedchemExpress, where the compound is listed under the catalog number HY-116662.

While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, an analysis of representative certificates from MedchemExpress for other compounds indicates that purity is typically determined by High-Performance Liquid Chromatography (HPLC). Based on these examples, the purity of similar research chemicals is often ≥98%. For precise, lot-specific purity data, it is imperative to request a Certificate of Analysis directly from the supplier.

Table 1: Supplier and Purity Data for this compound

| Supplier | Catalog Number | Stated Purity | Method of Analysis |

| MedchemExpress | HY-116662 | Request Certificate of Analysis | Typically HPLC |

Core Experimental Applications and Protocols

The primary characterized activity of this compound is its potent immunosuppressive effect on cell-mediated immune responses. The seminal work by Wang et al. (1984) provides the foundational experimental protocols for investigating these effects.

Inhibition of Alloreactive T-Cell Responses

this compound has been shown to significantly inhibit the response of lymphocytes to alloantigens in mixed lymphocyte cultures (MLC) and prevent the induction of cytolytic T lymphocytes (CTLs).[1]

Experimental Protocol: Mixed Lymphocyte Culture (MLC) Assay

-

Cell Preparation: Prepare spleen cell suspensions from different mouse strains (e.g., C57BL/6 and DBA/2) in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 1 mM sodium pyruvate, 0.1 mM nonessential amino acids, 5 x 10-5 M 2-mercaptoethanol, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Setup: Co-culture responder spleen cells with an equal number of irradiated (e.g., 2000 rads) allogeneic stimulator spleen cells in 96-well flat-bottom microtiter plates.

-

Compound Addition: Add this compound at various concentrations to the cultures at the initiation of the MLC.

-

Proliferation Assay: After a defined incubation period (e.g., 4 days), pulse the cultures with 3H-thymidine. Harvest the cells 18 hours later and measure the incorporation of 3H-thymidine using a liquid scintillation counter to assess lymphocyte proliferation.

-

CTL Generation: For the generation of cytotoxic T lymphocytes, perform a 5-day MLC.

-

Cytotoxicity Assay: Following the MLC, harvest the effector cells and assess their cytotoxic activity against 51Cr-labeled target cells (e.g., P815 mastocytoma cells for DBA/2-stimulated C57BL/6 responders) in a 4-hour chromium release assay.

Mechanism of Action and Signaling Pathways

The precise molecular signaling pathway of this compound has not been fully elucidated in the currently available literature. However, experimental evidence suggests a mechanism that involves the induction of a suppressor cell population and interference with the early stages of T-cell activation.

Proposed Immunosuppressive Mechanism

The immunosuppressive activity of this compound is characterized by its effect on the induction phase of the immune response. The compound is effective when present during the initial days of a mixed lymphocyte culture but does not affect the function of already generated cytotoxic T lymphocytes.[1] This suggests that this compound may interfere with the signaling cascades initiated by T-cell receptor (TCR) engagement with alloantigens, which are crucial for T-cell activation, proliferation, and differentiation into effector cells. Furthermore, lymphocytes from mice treated with this compound were found to inhibit the generation of CTLs from normal lymphocytes, indicating the induction of a suppressor cell population.[1]

Logical Flow of this compound 's Proposed Immunosuppressive Action

Caption: Proposed mechanism of this compound immunosuppression.

Potential Signaling Pathways for Further Investigation

Given that this compound acts on the early stages of T-cell activation, its molecular targets may lie within the canonical T-cell receptor signaling pathways. These pathways are critical for translating the antigen recognition event at the cell surface into intracellular signals that drive T-cell responses.

Simplified T-Cell Receptor Signaling Cascade

References

An In-depth Technical Guide to 8-Chloro-Adenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro-adenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine (B11128) with significant potential as an anti-cancer agent. It functions as a pro-drug, readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite is the primary driver of the compound's cytotoxic effects, which are exerted through a multi-faceted mechanism targeting fundamental cellular processes. This technical guide provides a comprehensive overview of 8-chloro-adenosine, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support further research and development.

Chemical and Physical Properties

8-Chloro-adenosine is a chlorine derivative of the purine (B94841) nucleoside adenosine.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 34408-14-5 | [3][4][5][6] |

| Molecular Formula | C10H12ClN5O4 | [2][3][4][5][6] |

| Molecular Weight | 301.69 g/mol | [2][3] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO. | [3] |

| Storage | Store at -20°C | [3] |

| Synonyms | 8-Cl-Ado | [7] |

Mechanism of Action

8-Chloro-adenosine exerts its cytotoxic effects through a coordinated attack on RNA synthesis and cellular energy metabolism.[1] Upon cellular uptake, it is metabolized to 8-Cl-ATP, which acts as a competitive inhibitor of ATP.[2]

The key mechanisms include:

-

Inhibition of RNA Synthesis: As an analog of ATP, 8-Cl-ATP competes with the natural substrate for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[1][2]

-

Depletion of Cellular ATP: The phosphorylation of 8-chloro-adenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.[1]

-

Activation of AMP-Activated Protein Kinase (AMPK): The resulting decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.[1]

-

Induction of Autophagy: Activated AMPK can trigger autophagy, a catabolic process involving the degradation of cellular components to provide energy and substrates for survival, which can contribute to cell death in cancer cells.[1][7]

The primary inactive metabolite of 8-chloro-adenosine is 8-chloroinosine.[1]

Signaling Pathways

The activity of 8-chloro-adenosine is intricately linked to several key signaling pathways that regulate cell growth, metabolism, and survival.

AMPK/mTOR Signaling Pathway

A primary consequence of 8-chloro-adenosine treatment is the activation of the AMPK pathway due to ATP depletion. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This inhibition is a critical component of 8-chloro-adenosine's anti-cancer effects, particularly in solid tumors like renal cell carcinoma.[8]

p53 and Ribosomal RNA Synthesis Pathway

In acute myeloid leukemia (AML), 8-chloro-adenosine has been shown to inhibit ribosomal RNA (rRNA) synthesis by downregulating the transcription initiation factor TIF-IA. This is associated with an increase in the levels of the tumor suppressor protein p53.[9][10] Interestingly, the p53 induced by 8-Cl-Ado can also increase fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), which may represent a self-limiting mechanism.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-chloro-adenosine.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be utilized, including but not limited to cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, leukemia, multiple myeloma (MM.1S, RPMI-8226, U266), and lung cancer (A549, H1299) cell lines.[1][3]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.

-

Treatment: A stock solution of 8-chloro-adenosine is prepared in a suitable solvent such as DMSO.[1][3] For experiments, the stock solution is diluted in the culture medium to the desired final concentration (e.g., 10 µM). Control cells are treated with an equivalent concentration of the vehicle.[1]

RNA Synthesis Inhibition Assay

-

Principle: This assay quantifies the rate of new RNA synthesis by measuring the incorporation of a radiolabeled precursor, such as [³H]uridine.[1]

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.[1]

-

Treat the cells with the desired concentrations of 8-chloro-adenosine for a specific duration (e.g., up to 12 hours).[1]

-

One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.[1]

-

After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.[1]

-

Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol (B145695) to remove unincorporated uridine.[1]

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.[1]

-

Western Blotting for AMPK Activation

-